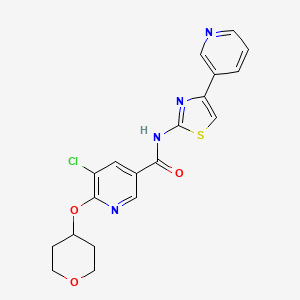

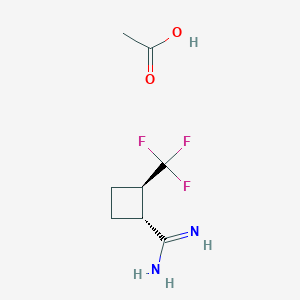

![molecular formula C21H15F2N3O2S B2543014 N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207057-15-5](/img/structure/B2543014.png)

N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

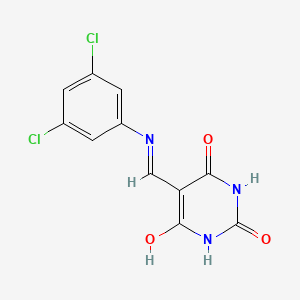

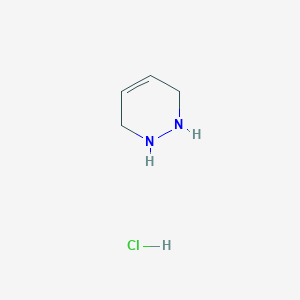

The compound "N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated aromatic rings and pyrimidine derivatives, which are often explored for their potential biological activities. For instance, compounds with a pyridinyl-indolylacetamide structure have been investigated for their antiallergic properties , while thienopyrimidin derivatives have been studied for their antiproliferative activity against cancer cell lines . Additionally, fluorinated benzamides have been identified as potent antagonists for specific receptors, such as the metabotropic glutamate receptor 1 (mGluR1) , and fluorinated pyrimidinyl phenyl acetamides have been synthesized for their herbicidal activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For example, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and subsequent decarboxylation to afford the desired alkanoates. Amidification is then carried out by condensation with 4-aminopyridine . Similarly, the synthesis of thienopyrimidin derivatives includes condensation reactions, chlorination, and further condensation with diamines . These methods highlight the complexity and the need for precise reaction conditions to obtain the desired fluorinated compounds.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles. Density functional theory (DFT) calculations are used to compare the optimized geometric parameters with experimental values and to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These analyses are crucial for understanding the relationship between the structure of the compounds and their biological or chemical activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of fluorine atoms can significantly affect the reactivity due to their electronegativity and ability to form hydrogen bonds. The reactivity is also determined by the specific assays used to test the biological activity, such as the ovalbumin-induced histamine release assay for antiallergic properties or the proliferation assays against various cancer cell lines for antiproliferative activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and melting points, are not explicitly detailed in the provided papers. However, these properties are typically influenced by the molecular structure, such as the presence of fluorine atoms, which can increase the lipophilicity and potentially the bioavailability of the compounds. The potency of these compounds in biological assays, such as IC50 values in histamine release, IL-4 and IL-5 production tests, and inhibition of cancer cell proliferation, provides indirect information about their chemical properties and their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Radiopharmacy Applications

A study elaborates on the radiosynthesis of selective radioligands for imaging the translocator protein (18 kDa) with PET, highlighting the compound's potential in neuroimaging and its role in diagnosing neuroinflammatory diseases (Dollé et al., 2008).

Antimicrobial Activity

Research into thienopyrimidine linked rhodanine derivatives, including compounds related to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, has shown significant antibacterial and antifungal potency, providing a basis for developing new antimicrobial agents (Kerru et al., 2019).

Anti-inflammatory Activity

A study on the synthesis of novel derivatives with anti-inflammatory activity highlights the therapeutic potential of compounds within the same chemical class for treating inflammation-related disorders (Sunder & Maleraju, 2013).

Photovoltaic Efficiency and Non-linear Optical (NLO) Activity

The spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs offer insights into their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency (LHE) and non-linear optical activity, indicating applications beyond the pharmaceutical industry (Mary et al., 2020).

Kinase Inhibitory and Anticancer Activities

Compounds structurally related to N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been studied for their Src kinase inhibitory and anticancer activities. Such studies underscore the compound's potential in cancer therapy, particularly in targeting specific kinase pathways involved in cancer cell proliferation and survival (Fallah-Tafti et al., 2011).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N3O2S/c22-15-5-1-13(2-6-15)9-24-18(27)10-26-12-25-19-17(11-29-20(19)21(26)28)14-3-7-16(23)8-4-14/h1-8,11-12H,9-10H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQPACZDHWLLCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![3,5-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2542944.png)

![N-benzyl-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2542947.png)

![1,3-bis(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542949.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(ethylsulfonyl)benzamide](/img/structure/B2542955.png)